molecular formula C21H17N3O4 B15287893 (6R,12aS)-N-Desmethyl ent-Tadalafil

(6R,12aS)-N-Desmethyl ent-Tadalafil

Cat. No.: B15287893
M. Wt: 375.4 g/mol
InChI Key: XHDLVMPUSXRZOS-MGPUTAFESA-N
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Description

(6R,12aS)-N-Desmethyl ent-Tadalafil is a demethylated metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is widely known for its use in treating erectile dysfunction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,12aS)-N-Desmethyl ent-Tadalafil involves the demethylation of Tadalafil. This process typically employs reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the compound. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

(6R,12aS)-N-Desmethyl ent-Tadalafil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(6R,12aS)-N-Desmethyl ent-Tadalafil has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.

    Biology: Studied for its effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Investigated for potential therapeutic uses beyond erectile dysfunction, such as in cardiovascular diseases.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

The mechanism of action of (6R,12aS)-N-Desmethyl ent-Tadalafil involves the inhibition of phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to nitric oxide (NO) signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6R,12aS)-N-Desmethyl ent-Tadalafil is unique due to its specific stereochemistry and demethylated structure, which may result in different pharmacological properties compared to its parent compound, Tadalafil .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

(2R,8S)-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1

InChI Key

XHDLVMPUSXRZOS-MGPUTAFESA-N

Isomeric SMILES

C1[C@H]2C(=O)NCC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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